4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid
CAS No.: 185308-24-1
Cat. No.: VC20818303
Molecular Formula: C24H28N3O3+
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185308-24-1 |
|---|---|
| Molecular Formula | C24H28N3O3+ |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid |
| Standard InChI | InChI=1S/C24H27N3O3/c1-2-26-9-3-6-16-12-18-22(14-20(16)26)30-23-15-21-17(13-19(23)25-18)7-4-10-27(21)11-5-8-24(28)29/h12-15H,2-11H2,1H3/p+1 |
| Standard InChI Key | PPHZUAWXHMGPCR-UHFFFAOYSA-O |
| SMILES | CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=N3)CCCC(=O)O |
| Canonical SMILES | CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=N3)CCCC(=O)O |
Introduction
4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid is a complex organic compound with a unique molecular structure. It is identified by the CAS number 185213-55-2 and is often associated with the product code 3D-KHA21355 . This compound is part of a larger class of molecules known for their intricate ring systems and potential applications in pharmaceutical and chemical research.
Synthesis and Applications
While specific synthesis methods for this compound are not widely documented, its complex structure suggests that it would require multi-step synthesis involving the formation of the pentacyclic ring system and the incorporation of the ethyl and butanoic acid groups. Potential applications could include pharmaceutical research, given the interest in complex heterocyclic compounds for drug development.
Research Findings
Research on this specific compound is limited, but compounds with similar structures have been studied for their biological activities. For instance, complex heterocyclic compounds are often explored for their potential as therapeutic agents due to their ability to interact with biological targets.
| Compound Type | Potential Applications |
|---|---|
| Complex Heterocycles | Pharmaceutical research, biological activity studies |
Availability and Discontinuation
The compound is noted as a discontinued product under the code 3D-KHA21355, indicating that it may no longer be commercially available or supported by the manufacturer . This status suggests that any ongoing research or applications would need to consider alternative sources or synthesis methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume